molecular formula C8H8BrFN2O B13501248 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol

Cat. No.: B13501248
M. Wt: 247.06 g/mol
InChI Key: RKDUAKSFJZZXBA-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of a pyridine ring, which is attached to an azetidin-3-ol moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The azetidin-3-ol moiety can be oxidized or reduced under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the azetidin-3-ol moiety.

Scientific Research Applications

1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H8BrFN2O

Molecular Weight

247.06 g/mol

IUPAC Name

1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2

InChI Key

RKDUAKSFJZZXBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)Br)F)O

Origin of Product

United States

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